molecular formula C10H10N4O2 B13092627 N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine

N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine

Cat. No.: B13092627
M. Wt: 218.21 g/mol
InChI Key: JUOCJVQSZHOSQH-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a nitro group at position 5 and a cyclopropylamine moiety at position 2. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases, antimicrobial agents, and fluorescent probes .

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

N-cyclopropyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine

InChI

InChI=1S/C10H10N4O2/c15-14(16)8-5-12-10-7(3-4-11-10)9(8)13-6-1-2-6/h3-6H,1-2H2,(H2,11,12,13)

InChI Key

JUOCJVQSZHOSQH-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C3C=CNC3=NC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-Cyclopropyl-5-amino-1H-pyrrolo[2,3-B]pyridin-4-amine, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have indicated that N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine may exhibit anticancer activity. The compound's structure allows it to interact with specific biological targets involved in cancer progression. For instance, research has shown that similar pyrrolopyridine derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of pyrrolopyridine derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The findings suggested that modifications to the nitrogen substituents significantly enhanced anticancer activity, indicating that this compound could be a promising candidate for further development in oncology .

Neuropharmacology

2.1 Potential as a CNS Agent

The compound has been investigated for its potential neuropharmacological effects. Its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders. Preliminary studies suggest that derivatives of pyrrolopyridine compounds can modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions such as depression and anxiety.

Case Study:
A research article highlighted the synthesis of various pyrrolopyridine derivatives and their evaluation as serotonin receptor modulators. The results indicated that certain compounds exhibited selective binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .

Antimicrobial Activity

3.1 Inhibition of Bacterial Growth

This compound has also been explored for its antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including antibiotic-resistant pathogens.

Case Study:
In an investigation published in Antimicrobial Agents and Chemotherapy, researchers tested a range of pyrrolopyridine derivatives against Staphylococcus aureus and Escherichia coli. The study found that specific modifications led to significant antibacterial activity, suggesting that this compound could be developed into a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce tumor growth, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Features and Substituent Effects

The pyrrolo[2,3-b]pyridine core is shared among several derivatives, but substituent variations significantly alter physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Structural Features
N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine Nitro (C5), Cyclopropylamine (C4) C₁₀H₁₁N₅O₂ 233.23 Electron-withdrawing nitro group; compact cyclopropyl substituent enhances rigidity
5-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Methyl (C5), Amine (C4) C₈H₉N₃ 147.18 Electron-donating methyl group; simpler amine substituent
5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine Chloro (C5), Amine (C4) C₇H₇ClN₃ 168.61 Halogen substituent for enhanced lipophilicity; potential halogen bonding
N-(4-Chlorophenyl)-5-(dihydroimidazol-2-yl)thieno[2,3-b]pyridin-4-amine Thienopyridine core, Chlorophenyl (C4), Dihydroimidazolyl (C5) C₁₆H₁₃ClN₄S 340.82 Planar fused-ring system; intramolecular hydrogen bonding

Key Observations :

  • Steric Influence : The cyclopropyl group offers a balance between steric bulk and metabolic stability, contrasting with the more flexible cyclohexyl group in related tetrahydro-1H-pyrrolo[2,3-h]naphthyridines .
  • Hydrogen Bonding: Unlike the thieno[2,3-b]pyridine derivative in , which forms intramolecular N–H⋯N bonds, the nitro group in the target compound may instead participate in intermolecular interactions or serve as a hydrogen bond acceptor .

Biological Activity

N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine, with the CAS number 1447607-71-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic prospects of this compound, focusing on its mechanisms of action and efficacy against various biological targets.

  • Molecular Formula : C10H10N4O
  • Molecular Weight : 218.21 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its interaction with specific protein kinases. Notably, studies have indicated that compounds within the pyrrolo[2,3-b]pyridine class can act as inhibitors of fibroblast growth factor receptors (FGFRs) and other kinases involved in cancer progression.

Inhibition of Kinases

Research has shown that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit potent inhibitory effects on various kinases:

Kinase IC50 (nM) Effect
FGFR17Inhibits proliferation in cancer cells
FGFR29Induces apoptosis
FGFR325Inhibits migration and invasion

These findings suggest that this compound may serve as a promising lead compound for developing targeted cancer therapies .

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example:

  • Breast Cancer (4T1 cells) : The compound inhibited cell proliferation and induced apoptosis at low micromolar concentrations.

Case Studies

  • Study on FGFR Inhibition :
    • A series of pyrrolo[2,3-b]pyridine derivatives were tested for their ability to inhibit FGFR signaling pathways. Among them, N-Cyclopropyl-5-nitro showed promising results with IC50 values indicating strong inhibition .
    • The study highlighted that treatment with this compound resulted in reduced cell viability and induced apoptotic markers in treated cells.
  • TNIK Inhibition :
    • Another study focused on the inhibition of TNIK (TRAF2 and NCK interacting kinase), where several derivatives demonstrated IC50 values lower than 1 nM. This suggests potential applications in modulating immune responses through IL-2 secretion inhibition .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and toxicity profiles. Future research should focus on:

  • In vivo Studies : To evaluate the therapeutic efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity against target kinases.

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